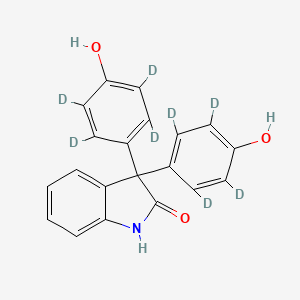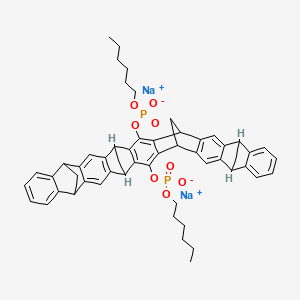
Oxyphenisatine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxyphenisatine-d8 is a deuterated form of oxyphenisatine, a compound known for its laxative properties. The deuterium labeling (d8) is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems. Oxyphenisatine itself was historically used as a laxative but was withdrawn from the market due to its association with liver damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatine-d8 involves the condensation of isatin with phenol. The reaction typically proceeds under acidic conditions, where the ketone group of isatin is protonated, allowing the oxygen to be replaced by electron-rich moieties . The deuterated form is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated solvents and reagents is crucial in maintaining the integrity of the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Oxyphenisatine-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Oxyphenisatine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of oxyphenisatine-d8 involves its interaction with the gastrointestinal tract, where it stimulates peristalsis and increases water content in the intestines, leading to its laxative effect. The deuterium labeling allows researchers to trace its metabolic pathways and understand its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Oxyphenisatine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
- Bisacodyl
- Sodium picosulfate
- Phenolphthalein
These compounds share similar laxative properties but lack the deuterium labeling, making this compound particularly valuable in research settings for tracing and studying metabolic pathways .
Eigenschaften
Molekularformel |
C20H15NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D |
InChI-Schlüssel |
SJDACOMXKWHBOW-OIIWATDQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3NC2=O)C4=C(C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)













